molecular formula C17H18F3N3O2S B7480670 2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

Cat. No. B7480670
M. Wt: 385.4 g/mol
InChI Key: ACJSUBLVABSXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole is not fully understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific targets in cells, such as enzymes or receptors.
Biochemical and Physiological Effects:
2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, such as Escherichia coli and Candida albicans. This compound has also been shown to inhibit the proliferation of cancer cells, such as breast cancer cells and lung cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole in lab experiments is its high purity and good yield during synthesis. Additionally, this compound has been shown to have potent biological activity, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole. One direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to study its potential use as a fluorescent probe in biological imaging. Additionally, this compound may have potential applications in drug discovery and development, and further studies may be conducted to explore its potential as a therapeutic agent for various diseases.

Scientific Research Applications

2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole has potential applications in various fields of scientific research. It has been studied for its antimicrobial activity, anticancer activity, and anti-inflammatory activity. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

2,2-dimethyl-N-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c1-16(2,3)14(25)23-15-22-12(9-26-15)8-13(24)21-11-6-4-5-10(7-11)17(18,19)20/h4-7,9H,8H2,1-3H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJSUBLVABSXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

Synthesis routes and methods

Procedure details

A 500 ml reaction flask fitted with a magnetic stirrer, heating mantle, thermometer and water-cooled condenser was charged with 44.7 g (0.138 mole) of 4-bromo-3'-trifluoromethylacetoacetanilide, 350 ml of absolute ethanol and 15 g (0.19 mole) of pyridine. A 26 g - sample (0.162 mole) of N-trimethylacetylthiourea [m.p. 140°-42°; prepared as described by Moore and Crossley in The Journal of the American Chemical Society, vol. 62, p. 3273 (1940)] was added to the reaction solution. As the substituted thiourea dissolved, the reaction temperature increased from 24° to 31°. The solution was refluxed for four hours and poured into 1.5 liters of water. With stirring, the residual oil crystallized. The product was collected and washed with water. There was obtained 46.8 g (88%) of white solid, m.p. 147°-52°. One recrystallization from ethyl acetate - heptane yielded material which melted at 153°-55°. N.M.R. (dimethyl-d 6 sulfoxide) ∂ 1.3 (tert-butyl), 3.8 (CH2), 6.9 (hetero-aromatic), 7.3-8.1 (aromatic).
Name
4-bromo-3'-trifluoromethylacetoacetanilide
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
N-trimethylacetylthiourea
Quantity
0.162 mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
88%

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